molecular formula C12H13F3N2O2 B2932450 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide CAS No. 2034618-89-6

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide

Cat. No. B2932450
CAS RN: 2034618-89-6
M. Wt: 274.243
InChI Key: JHAXUMOUFDJFHR-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and lymphomas.

Mechanism of Action

EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with gene silencing and plays a crucial role in the regulation of gene expression. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to have several biochemical and physiological effects. It inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to enhance the immune response against cancer cells, making them more susceptible to immune-mediated destruction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its specificity for EZH2. This allows for targeted inhibition of the enzyme without affecting other histone methyltransferases. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potent antitumor activity in preclinical models of cancer. However, one of the limitations of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in humans are not yet known.

Future Directions

There are several future directions for the development and application of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. One potential direction is the combination of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. This could enhance the antitumor activity of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide and improve patient outcomes. Another potential direction is the development of more potent and soluble analogs of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. This could improve the pharmacokinetic properties of the drug and allow for more effective administration in vivo. Finally, the identification of biomarkers that predict response to 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide could help to identify patients who are most likely to benefit from the drug.

Synthesis Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including prostate cancer, breast cancer, and lymphoma. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits EZH2, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)7-17-11(18)9-3-4-16-10(5-9)19-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXUMOUFDJFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide

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